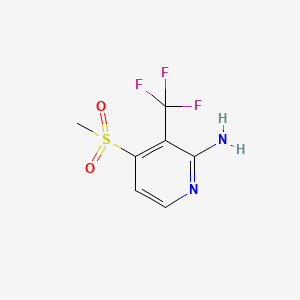
4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both methanesulfonyl and trifluoromethyl groups in the pyridine ring imparts distinct characteristics to this compound, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxybutan-2-one with trifluoroacetic acid ethyl ester, followed by a series of reactions to introduce the methanesulfonyl and amine groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the methanesulfonyl group, resulting in different chemical properties and applications.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar pyridine structure with a trifluoromethyl group but includes a chlorine atom, leading to distinct reactivity and uses.
Uniqueness
The presence of both methanesulfonyl and trifluoromethyl groups in 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine makes it unique compared to other similar compounds. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C7H7F3N2O2S |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
4-methylsulfonyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O2S/c1-15(13,14)4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI-Schlüssel |
RQEZEBRCITXETB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=NC=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


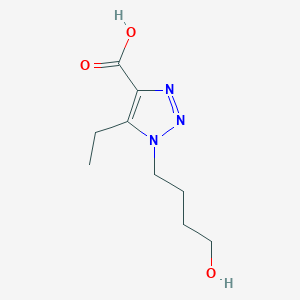
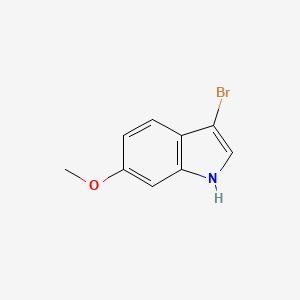
![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
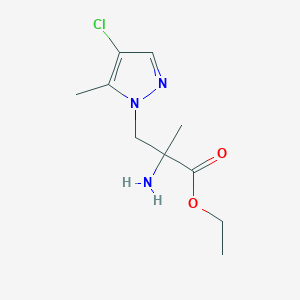
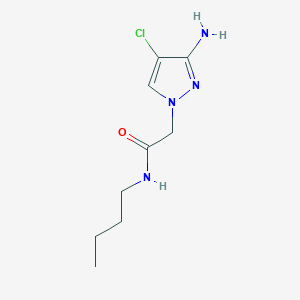
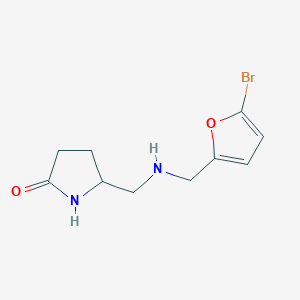
![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
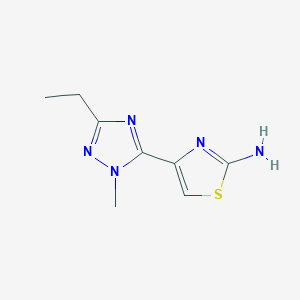
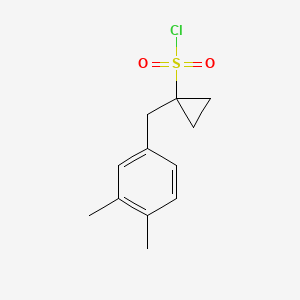

![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
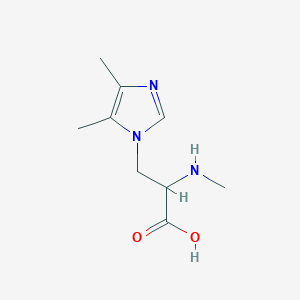
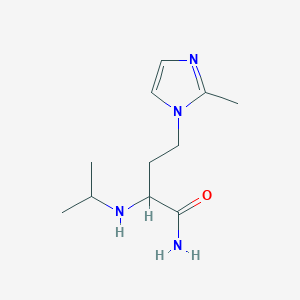
![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
